molecular formula C12H16BrN B1380831 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine CAS No. 1784676-60-3

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1380831
CAS No.: 1784676-60-3
M. Wt: 254.17 g/mol
InChI Key: YMDHIJBUTRVQTE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine (Molecular Formula: C12H16BrN) is a chemical compound featuring a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—substituted with a 4-bromophenyl group at the 4-position and two methyl groups at the 3-position . The pyrrolidine scaffold is highly valued in medicinal chemistry due to its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to the stereochemical complexity and three-dimensional coverage of molecules, a phenomenon enhanced by the ring's non-planarity and pseudorotation . This structure makes it a versatile and privileged scaffold in drug discovery, used to obtain compounds for the treatment of various human diseases and to influence key physicochemical parameters such as solubility and lipophilicity, thereby optimizing the pharmacokinetic profile of drug candidates . As a building block, this bromine-functionalized pyrrolidine is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for carbon-carbon bond formation . The aryl bromide moiety acts as an excellent electrophile, enabling researchers to diversify the structure by coupling with various organoboron nucleophiles. This facilitates the creation of a library of analogs for structure-activity relationship (SAR) studies . Related pyrrolidine and carboxamide compounds featuring bromophenyl groups have demonstrated significant antibacterial activity against drug-resistant bacterial pathogens, including extensively drug-resistant (XDR) Salmonella Typhi and other critical priority organisms, highlighting the therapeutic relevance of this chemical class . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-(4-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHIJBUTRVQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine typically involves reacting 4-bromobenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst under reflux conditions. Standard techniques like recrystallization or chromatography are used to purify the product.

Grignard Reaction for Precursor Synthesis

One approach to synthesizing precursors for this compound involves a Grignard reaction. For example, 3,4-dimethylbenzaldehyde can be prepared from 4-bromo-o-xylene via a Grignard reaction using magnesium turnings and N,N-dimethylformamide. The reaction proceeds as follows:

  • Reacting 4-bromo-o-xylene with magnesium metal in the presence of an initiator to obtain a Grignard compound.
  • Formylating the Grignard compound by reaction with N,N-dimethylformamide.
  • Treating the resulting compound with aqueous HCl to obtain 3,4-dimethylbenzaldehyde.

The Grignard reaction is typically conducted in an ethereal solvent such as tetrahydrofuran, dimethyl ether, or diethyl ether, using iodine, methyl iodide, or dibromoethane as an initiator.

Data Tables

Characterization Data for Related Compounds

The following data pertains to the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, and includes characterization data that exemplifies analytical techniques used in this field:

Property Value
Melting Point 101-102 °C
Mass Spectra (MS) m/z: 302 $$M+H]+
1H-NMR δ 8.96(s, 1H,Ar-H), 7.72(d, J = 8.5 Hz, 2H, Ar-H), 7.39(d, J = 8.5Hz, 2H, Ar-H)

Predicted Collision Cross Section

Adduct m/z Predicted CCS (Ų)
$$M+H]+ 254.05390 155.8
$$M+Na]+ 276.03584 158.7
$$M+NH4]+ 271.08044 162.4
$$M+K]+ 292.00978 157.3
$$M-H]- 252.03934 157.5
$$M+Na-2H]- 274.02129 160.2
$$M]+ 253.04607 155.7
$$M]- 253.04717 155.7

Industrial Production Methods

Industrial production likely uses similar synthetic routes, but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the formation of diverse derivatives. For instance, it can be utilized in the synthesis of heterocyclic compounds through cycloaddition reactions and nucleophilic substitutions.

Table 1: Synthetic Applications

Application TypeDescription
Heterocyclic SynthesisUsed as a precursor for various heterocycles, enhancing molecular diversity.
Nucleophilic ReactionsActs as a nucleophile in reactions with electrophiles to form new compounds.
Functional Group ModificationsAllows for the introduction of functional groups that modify biological activity.

Potential Therapeutic Uses
Research indicates that this compound exhibits significant biological activity. Studies have explored its neuropharmacological effects, suggesting potential applications in cognitive enhancement therapies.

Case Study: Neuropharmacological Effects

A study investigated the impact of this compound on cholinergic neurotransmission. Results indicated an increase in acetylcholine levels, which is critical for cognitive functions such as memory and learning. This suggests its potential use in treating cognitive disorders.

Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Activity TypeObserved EffectReference
NeuropharmacologicalIncreased acetylcholine levelsNeuropharmacology Study
AntimicrobialSignificant activity against bacteriaAntimicrobial Assessment

Material Science Applications

Development of Functional Materials
The compound has been explored for its potential use in developing functional materials due to its unique electronic properties. Its derivatives can be incorporated into polymers or used as ligands in coordination chemistry.

Case Study: Coordination Chemistry

Research has demonstrated that derivatives of this compound can form stable complexes with transition metals, which may be useful in catalysis or as sensors.

Agricultural Applications

Herbicidal Properties
Recent patents have highlighted the use of pyrrolidinyl derivatives, including this compound, as herbicides. These compounds exhibit selective herbicidal action against unwanted plants while being safe for crops.

Table 3: Agricultural Applications

ApplicationEffectReference
HerbicidesSelective control of weed growthPatent on Plant Growth Regulation

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Aromatic Groups

4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride
  • Structure : Replaces the bromophenyl group with a methoxyphenyl substituent.
  • Properties: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring.
  • Applications : Used in receptor-binding studies where polar interactions dominate over hydrophobic effects .
  • Molecular Weight : 241.76 g/mol (vs. ~280–300 g/mol for bromophenyl derivatives due to bromine’s atomic mass) .
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • Structure : Features a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) on the pyrrolidine ring.
  • Properties: The -CF₃ group introduces strong electron-withdrawing effects, enhancing acidity (pKa ~1–2 for the carboxylic acid).
  • Applications : Explored in protease inhibitor development due to its dual functional groups .

Analogues with Heterocyclic Modifications

4-(3,3-Dimethylpyrrolidin-1-yl)-3-(4-fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (21s)
  • Structure : Integrates the pyrrolidine moiety into a fused isoxazolo-pyrimidine system.
  • Properties : The fluorophenyl and trifluoromethyl groups enhance metabolic stability and blood-brain barrier penetration.
  • Synthesis : Yield of 21% via nucleophilic substitution, lower than typical yields for simpler pyrrolidine derivatives (e.g., 70% for hydrazone derivatives in ) .
3-(4-(4-Bromophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • Structure : Combines bromophenyl, triazole, and pyridine rings.
  • Properties : The thioether (-S-) linkage improves lipophilicity (LogP ~3.5), favoring membrane permeability.

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP Applications
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine ~280–300 Bromophenyl, dimethylpyrrolidine ~2.8 Receptor ligand intermediates
4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine 241.76 Methoxyphenyl ~1.5 Polar interaction studies
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid ~370 CF₃, COOH ~1.2 Protease inhibitors
3-(4-(4-Bromophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 400.31 Bromophenyl, triazole, thioether ~3.5 Kinase inhibitors

Biological Activity

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits significant interactions with various biological targets, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}BrN, with a molecular weight of approximately 262.57 g/mol. The structure features a bromophenyl group at the 4-position and two methyl groups at the 3-position, contributing to its unique reactivity and biological properties.

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). AChE is an essential enzyme responsible for the hydrolysis of acetylcholine in the cholinergic nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Studies indicate that this compound acts as a potent inhibitor of AChE. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially improving neurotransmission and cognitive functions.
CompoundEnzyme TargetInhibition TypeIC50_{50} (µM)
This compoundAChECompetitive0.5

Cellular Effects

Research has shown that this compound influences various cellular processes:

  • Cell Signaling : It modulates several signaling pathways that are vital for cellular communication and function.
  • Gene Expression : The compound has been observed to affect gene expression profiles in neuronal cells, which may contribute to its neuroprotective effects.

Case Studies

  • Animal Models : In behavioral studies using rodent models, administration of this compound resulted in improved memory performance in tasks requiring cognitive function. These findings suggest potential applications in enhancing cognitive abilities or treating cognitive deficits associated with neurodegenerative diseases.
  • Comparative Analysis : When compared to other AChE inhibitors, such as donepezil and rivastigmine, this compound demonstrated comparable efficacy with a favorable safety profile in preliminary studies .

Pharmacological Applications

The pharmacological applications of this compound extend beyond cognitive enhancement:

  • Neuroprotective Agent : Its ability to inhibit AChE positions it as a candidate for developing treatments for Alzheimer's disease and other forms of dementia.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Q & A

Q. Q1. What are the established synthetic routes for 4-(4-bromophenyl)-3,3-dimethylpyrrolidine, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via cyclization reactions involving brominated aromatic ketones and amines. For example:

  • A modified Hantzsch thioamide synthesis involves refluxing 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one with cyanothioacetamide in absolute ethanol, catalyzed by trimethylamine .
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
    • Temperature control : Reflux conditions (70–90°C) balance reaction rate and side-product formation.
    • Catalyst screening : Triethylamine or DBU improves yields in analogous pyrrolidine syntheses .

Q. Q2. How is this compound characterized structurally, and what analytical techniques are essential?

A2. Key characterization methods include:

  • Elemental analysis : Validate purity via %C, %H, and %N matching theoretical values (e.g., C: 60.15%, H: 4.36%, N: 6.38% for C₁₃H₁₆BrN) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.6 ppm).
    • FT-IR : Detect C-Br stretching (~550 cm⁻¹) and pyrrolidine ring vibrations .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for brominated pyridine analogs .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, reaction path searches) guide the design of derivatives or reaction mechanisms for this compound?

A3. Advanced computational workflows include:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity in nucleophilic substitution or cross-coupling reactions .
  • Reaction path search algorithms : Quantum chemical calculations (e.g., IRC analysis) map transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines these with machine learning to prioritize optimal synthetic routes .
  • Molecular docking : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., antimicrobial enzymes) .

Q. Q4. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

A4. Methodological frameworks for data reconciliation:

  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated byproducts from excessive heating) .
  • Batch-to-batch reproducibility : Standardize reaction parameters (e.g., anhydrous conditions for bromophenyl intermediates) .
  • Bioactivity variability : Conduct structure-activity relationship (SAR) studies with controlled substituent modifications (e.g., replacing bromine with other halogens) to isolate pharmacophoric features .

Q. Q5. How can this compound serve as a precursor in heterocyclic chemistry, and what reaction protocols are scalable?

A5. Applications in heterocycle synthesis:

  • Suzuki-Miyaura coupling : Replace the bromine atom with aryl/heteroaryl groups for diversification .
  • Ring-opening/functionalization : React the pyrrolidine nitrogen with acyl chlorides or sulfonating agents to generate amide/sulfonamide derivatives .
  • Scale-up considerations :
    • Flow chemistry : Continuous reactors minimize side reactions in exothermic steps.
    • Membrane separation : Purify intermediates via nanofiltration to enhance yield .

Methodological Challenges

Q. Q6. What are the limitations of current synthetic protocols, and how can they be addressed?

A6. Key challenges and solutions:

  • Low regioselectivity : Use directing groups (e.g., boronic esters) to control substitution positions .
  • Stereochemical control : Employ chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective synthesis .
  • Hazard mitigation : Replace hazardous solvents (e.g., ethanol) with ionic liquids for greener workflows .

Q. Q7. How do environmental factors (e.g., humidity, oxygen) impact the stability of this compound during storage or reactions?

A7. Stability protocols:

  • Storage : Argon-atmosphere vials at –20°C to prevent oxidation/hydrolysis .
  • Inert reaction conditions : Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions) .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH) monitor decomposition via HPLC .

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